塩酸クレンブテロール

概要

説明

Clenbuterol hydrochloride, also known as Clen, is a β2 agonist sympathomimetic drug used in the treatment of asthma and other respiratory illnesses. It has also been used in laboratory experiments to study the physiological and biochemical effects of stimulation of the β2 receptor. Clenbuterol hydrochloride has been found to have a wide range of applications in research, including its use in the study of cell signaling pathways as well as metabolic and cardiovascular physiology.

科学的研究の応用

食品安全における検出

塩酸クレンブテロール(CL)は、その乱用によって人々の生命と健康に深刻な脅威をもたらす . ある研究では、電磁気理論に基づいたテラヘルツメタマテリアル強化マイクロナノ構造を設計し、テラヘルツ分光法による微量CLの高感度検出を実現した . この研究は、食品中の微量CLの迅速で非破壊的な高感度検出を促進する .

高感度イムノセンサーの開発

CLB検出のためのポリ(3,4-エチレンジオキシチオフェン)/グラフェンオキシド(PEDOT/GO)修飾スクリーン印刷カーボン電極(SPCE)をベースとした電気化学イムノセンサーを開発し、食品製品の抗生物質モニタリングに使用した . このイムノセンサーは、実際のサンプル中のCLBを検出することができ、得られた結果は酵素結合免疫吸着アッセイ(ELISA)と比較可能であった .

筋肉の成長と脂肪減少に関する研究

クレンブテロールは、動物モデルにおいて筋肉の成長を促進し、体脂肪を減少させる能力で知られている . これは、筋肉消耗性疾患や肥満の治療におけるその潜在的な用途に関する広範な研究につながった .

呼吸器疾患の治療

塩酸クレンブテロールは、もともと呼吸器疾患の治療薬として開発された . 気管支拡張薬として、喘息患者の治療に使用されている .

物理化学分析方法

今日、国内外で一般的に使用されている塩酸クレンブテロールの検出方法は、主に物理化学分析方法である <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/200

作用機序

Target of Action

Clenbuterol hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the bronchial muscle tone and the metabolic rate. By stimulating these receptors, Clenbuterol hydrochloride can induce bronchodilation (relaxation of the bronchial muscles) and increase the metabolic rate .

Mode of Action

Clenbuterol hydrochloride acts as a beta-2 agonist , similar in some structural respects to salbutamol . Agonism of the beta-2 receptor stimulates adenylyl cyclase activity, which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles . This action helps to open up the airways and improve breathing, particularly in conditions such as asthma .

Biochemical Pathways

The primary biochemical pathway affected by Clenbuterol hydrochloride is the adenylyl cyclase pathway . Activation of this pathway leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in many biological processes, including the relaxation of bronchial smooth muscle .

Pharmacokinetics

Clenbuterol hydrochloride exhibits high oral bioavailability, ranging from 89-98% . It undergoes negligible metabolism in the liver and has an elimination half-life of 36-48 hours . The drug is excreted in both feces and urine . These properties contribute to the drug’s long-lasting effects and its suitability for oral administration .

Result of Action

The molecular and cellular effects of Clenbuterol hydrochloride’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This can help to alleviate symptoms in conditions such as asthma, where the airways become constricted . Additionally, some studies suggest that Clenbuterol hydrochloride may have anabolic effects, leading to an increase in lean mass and a decrease in body fat .

Action Environment

The action, efficacy, and stability of Clenbuterol hydrochloride can be influenced by various environmental factors. For instance, the drug’s effects may be more potent and longer-lasting in individuals who are well-trained or have a high metabolic rate . Furthermore, the drug’s action can be affected by the presence of other substances, such as other medications or substances that may interact with beta-2 adrenergic receptors .

Safety and Hazards

生化学分析

Biochemical Properties

Clenbuterol Hydrochloride is a Beta (2) agonist similar in some structural respects to salbutamol . Agonism of the beta (2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .

Cellular Effects

Clenbuterol Hydrochloride induces growth, prevents breakdown, and speeds recovery of muscles . It stimulates protein production within cells, which eventually increases muscle mass . It has been shown that clenbuterol use may lead to apoptosis—the death of normal cells—in the muscles, including the heart muscles .

Molecular Mechanism

The molecular mechanism of Clenbuterol Hydrochloride involves its role as a Beta (2) agonist . Its agonism of the beta (2) receptor stimulates adenylyl cyclase activity, leading to downstream effects of smooth muscle relaxation in the bronchioles .

Temporal Effects in Laboratory Settings

In laboratory settings, Clenbuterol Hydrochloride has been observed to have a long half-life and is quickly absorbed from the gastrointestinal tract . It is only marginally metabolized in the liver and primarily excreted in an unchanged format in urine .

Dosage Effects in Animal Models

In animal models, the effects of Clenbuterol Hydrochloride vary with different dosages . The recommended treatment schedule is 0.8 μg/kg bw twice daily for up to 10 days . Major adverse events experienced by animals were supraventricular tachycardia, atrial fibrillation, hypotension, chest pain, myocardial injury, myocarditis, myocardial ischemia, myocardial infarction, cardiomyopathy, hepatomegaly, hyperglycemia, and death .

Metabolic Pathways

Clenbuterol Hydrochloride is involved in metabolic pathways that lead to increased lean body mass and decreased adipose tissue . It induces lipolysis and weight loss by binding to the beta 3 adrenergic receptor of adipocytes .

Transport and Distribution

Clenbuterol Hydrochloride is well absorbed after oral administration to laboratory animals, humans, and the target species . In most species, peak blood concentrations were achieved 2-3 hours after oral dosing . The substance was widely distributed to the tissues and was shown to cross the placenta in pregnant rats, dogs, baboons, and cows .

特性

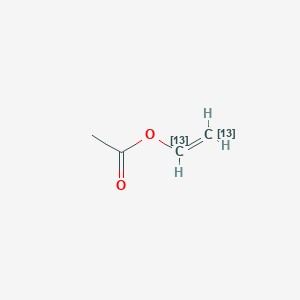

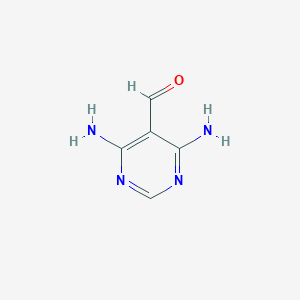

IUPAC Name |

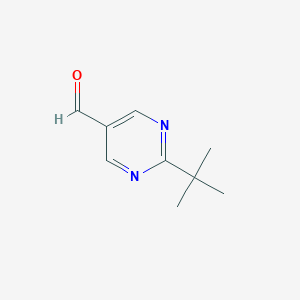

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXKTCUYRHXSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944496 | |

| Record name | Clenbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21898-19-1, 37148-27-9 | |

| Record name | Clenbuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clenbuterol hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clenbuterol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clenbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOR5747GWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does clenbuterol hydrochloride exert its effects on the body?

A1: Clenbuterol hydrochloride acts as a β2-adrenergic agonist. [] It binds to β2-adrenergic receptors, particularly those found in the lungs, airways, and skeletal muscle. This binding triggers a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase, which leads to increased cyclic AMP (cAMP) levels. Elevated cAMP levels then activate protein kinase A, ultimately resulting in smooth muscle relaxation in the airways (bronchodilation) and other physiological responses. []

Q2: What are the downstream effects of clenbuterol hydrochloride binding to β2-adrenergic receptors?

A2: Binding of clenbuterol hydrochloride to β2-adrenergic receptors leads to several downstream effects:

- Bronchodilation: Relaxation of airway smooth muscle, improving airflow and relieving breathing difficulties. [, , , ]

- Anabolic effects: Increased protein synthesis and decreased protein breakdown in skeletal muscle, leading to increased muscle mass. []

- Lipolytic effects: Stimulation of lipolysis, the breakdown of stored fat, which can contribute to a decrease in body fat. [, ]

Q3: What is the molecular formula and weight of clenbuterol hydrochloride?

A3: Clenbuterol hydrochloride has the molecular formula C12H18Cl2N2O and a molecular weight of 277.19 g/mol. [, , , ]

Q4: Are there any characteristic spectroscopic data available for clenbuterol hydrochloride?

A4: Yes, several spectroscopic techniques have been employed to characterize clenbuterol hydrochloride:

- Terahertz time-domain spectroscopy (THz-TDS): This method has been used to obtain absorption and refraction spectra of clenbuterol hydrochloride in the range of 0.2 to 2.6 THz, providing valuable information about its vibrational modes. []

- Infrared Spectroscopy: This technique has been used to study the functional groups and bonding patterns present in clenbuterol hydrochloride, aiding in its identification and characterization. []

Q5: What is known about the stability of clenbuterol hydrochloride under different conditions?

A5: Clenbuterol hydrochloride demonstrates stability under various conditions, including:

- Syrup formulation: Studies have investigated the stability of clenbuterol hydrochloride in syrup formulations stored in polyethylene terephthalate (PET) containers under accelerated and long-term conditions. These studies revealed that the compound remains stable in this formulation, making it suitable for pharmaceutical preparations. []

- Irradiation: Interestingly, research has shown that electron beam irradiation can effectively degrade clenbuterol hydrochloride in aqueous solutions, suggesting a potential method for its removal from contaminated samples. []

Q6: What analytical methods are commonly employed for the detection and quantification of clenbuterol hydrochloride?

A6: A variety of analytical techniques have been developed and validated for clenbuterol hydrochloride analysis:

- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is widely used for the determination of clenbuterol hydrochloride residues in various matrices, including swine hair, pork, and urine. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): Another powerful technique used for the identification and quantification of clenbuterol hydrochloride in samples like pig liver, pig urine, and even snake muscle, blood, and gall. [, ]

- Fluorescence spectrophotometry: This method, involving the formation of fluorescent derivatives of clenbuterol hydrochloride, offers a sensitive approach for its detection in pork samples. []

- Electrochemiluminescence (ECL) detection: A novel ECL method, based on the enhancement of the ECL signal of tris(2,2'-bipyridyl)ruthenium(II) by clenbuterol hydrochloride, has been developed, offering a sensitive and selective detection approach. []

Q7: What is the pharmacokinetic profile of clenbuterol hydrochloride in humans and animals?

A7: Clenbuterol hydrochloride exhibits unique pharmacokinetic properties:

- Absorption: It is readily absorbed after oral administration in humans, rats, and rabbits. []

- Distribution: Clenbuterol hydrochloride exhibits a high binding affinity to plasma proteins (89-98%) in humans, suggesting its extensive distribution throughout the body. []

- Excretion: Approximately 20% of an orally administered dose is excreted unchanged in human urine within 72 hours. []

Q8: What are the potential health hazards associated with clenbuterol hydrochloride consumption?

A8: Clenbuterol hydrochloride, although not approved for human use in many countries, poses significant health risks when consumed:

- Food Poisoning: Cases of food poisoning have been reported due to the consumption of clenbuterol hydrochloride-contaminated meat products, particularly pork. [, ] These incidents highlight the need for stringent monitoring and regulation of its use in food-producing animals.

- Toxicity: Clenbuterol hydrochloride can have various toxic effects, including:

- Illegal Use: The illegal use of clenbuterol hydrochloride in livestock to enhance growth and lean meat production poses significant health risks to consumers. [, , , ]

Q9: Are there any ongoing research efforts focused on developing safer and more targeted delivery systems for clenbuterol hydrochloride?

A9: Yes, research is exploring alternative delivery systems for clenbuterol hydrochloride:

- Sustained-release formulations: These formulations aim to prolong the therapeutic effect of clenbuterol hydrochloride while minimizing the frequency of administration and potentially reducing side effects. One example is the development of bilayer tablets that exhibit both sustained and rapid release characteristics. []

- Targeted delivery: This approach involves delivering the drug specifically to the desired site of action, such as the lungs, to enhance efficacy and minimize systemic exposure and side effects. []

Q10: What are the environmental concerns related to clenbuterol hydrochloride?

A10: Clenbuterol hydrochloride's presence in the environment, primarily due to its use in livestock, raises concerns:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

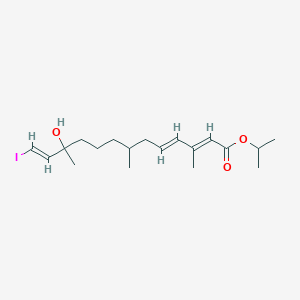

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)